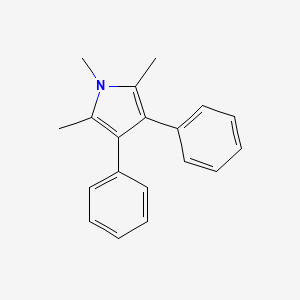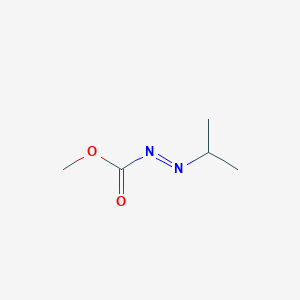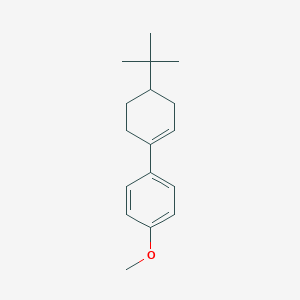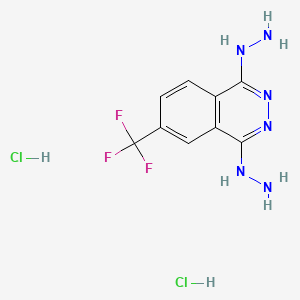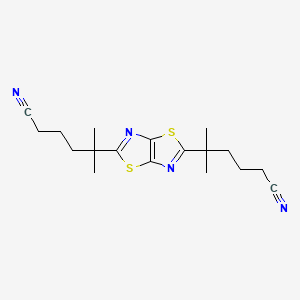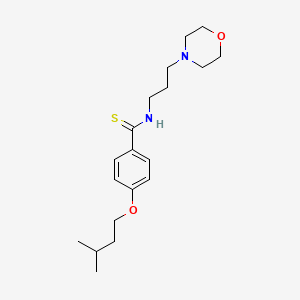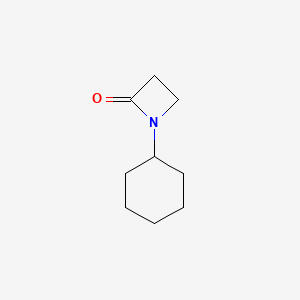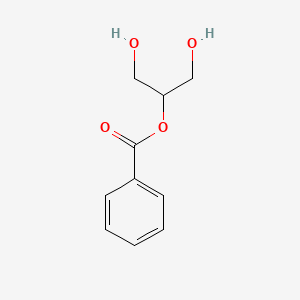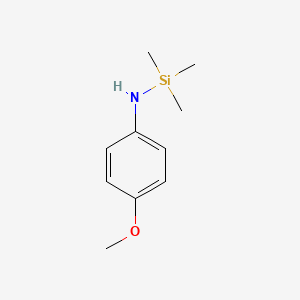
Glycine, 2-phenyl-N-(phenylacetyl)-, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, 2-phenyl-N-(phenylacetyl)-, L-: is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features phenyl and phenylacetyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, 2-phenyl-N-(phenylacetyl)-, L- typically involves the amidation of glycine derivatives with phenylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glycine, 2-phenyl-N-(phenylacetyl)-, L- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to mimic natural amino acids can be exploited to create therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, Glycine, 2-phenyl-N-(phenylacetyl)-, L- can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Glycine, 2-phenyl-N-(phenylacetyl)-, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- N-Phenyl-N-(phenylacetyl)glycine
- 2-Phenyl-2-propanol
- Phenylacetic acid derivatives
Comparison: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is unique due to its specific structural features, such as the presence of both phenyl and phenylacetyl groups This distinguishes it from other similar compounds, which may lack one or both of these groups
Propriétés
Numéro CAS |
24003-71-2 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2S)-2-phenyl-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)/t15-/m0/s1 |
Clé InChI |
YNNIOBNUNOYVLD-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



